

Characterization of Hpk1-IN-27: A Technical Guide to Its Preclinical Biochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hpk1-IN-27*

Cat. No.: *B12415278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, positioning it as a key target for immuno-oncology therapeutic strategies. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 is a promising approach to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated tumor cell killing. **Hpk1-IN-27** is a potent inhibitor of HPK1, identified as compound 38 in patent WO2019016071A1.[1] This technical guide provides a comprehensive overview of the biochemical properties of **Hpk1-IN-27**, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

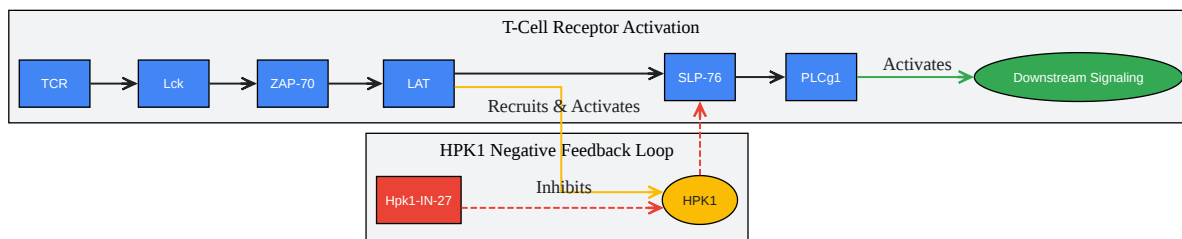
Biochemical Properties of Hpk1-IN-27

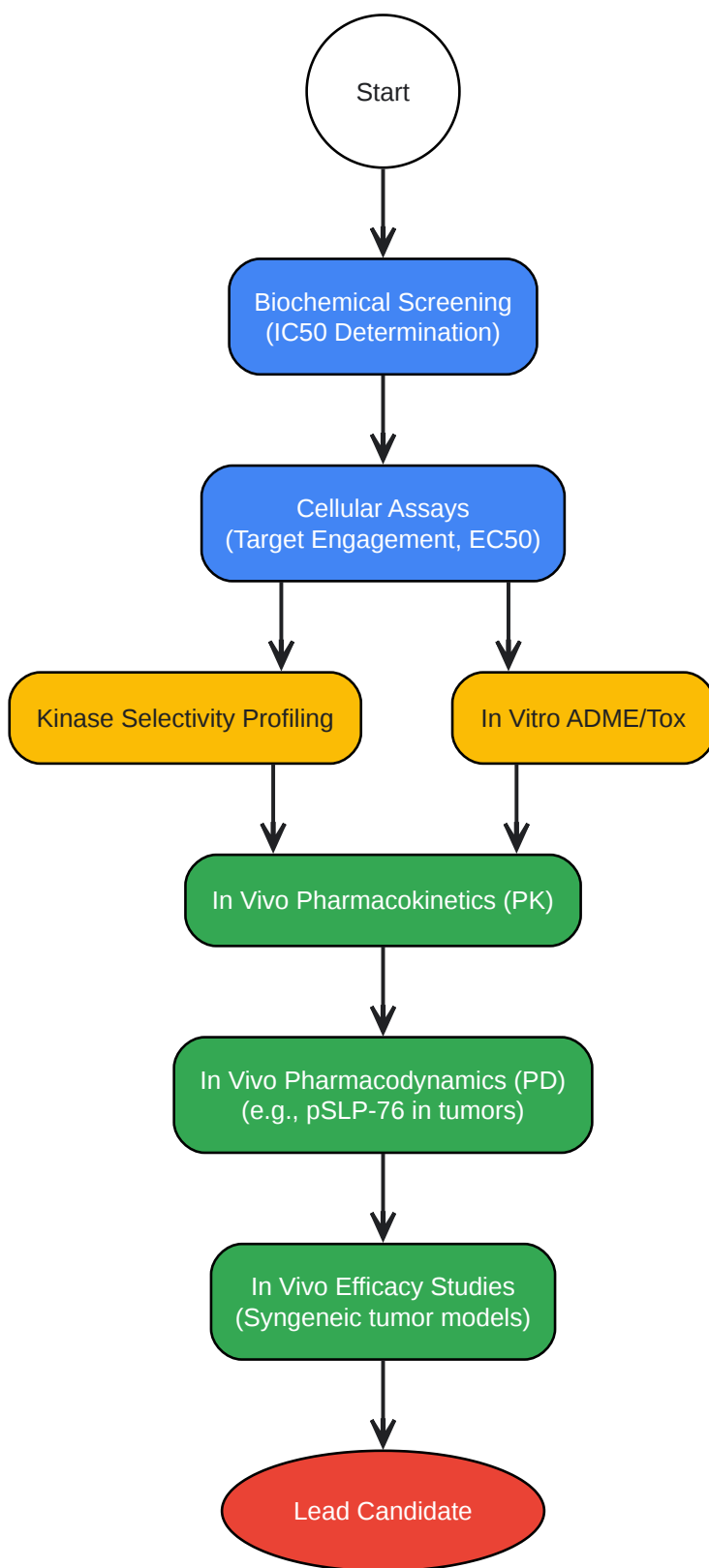
While **Hpk1-IN-27** is cited as a potent inhibitor of HPK1, specific quantitative biochemical data such as IC₅₀ and K_i values are not publicly available in the referenced patent or subsequent literature. To provide a contextual understanding of the potency and selectivity expected for a clinical candidate targeting HPK1, the following table summarizes the biochemical properties of other well-characterized HPK1 inhibitors.

Compound Name	HPK1 IC50 (nM)	Cellular Assay (EC50, nM)	Kinase Selectivity	Reference
Compound K	2.6	290 (pSLP76 inhibition in primary T cells)	>54-fold selective over GLK	[2]
GNF-1858	1.9	Not Reported	Highly Selective	[3]
DS21150768	Not Reported	Potent T-cell function enhancement	Novel chemical scaffold	[4]
HMC-B17	1.39	11.56 (IL-2 secretion in Jurkat cells)	Favorable selectivity against TCR-related kinases	Not Publicly Available
[1] (Insilico Medicine)	10.4	Not Reported	IC50 values of 85 to 665 nM against other MAP4K family members	

HPK1 Signaling Pathway

HPK1 functions as a negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), leading to the dampening of downstream signaling cascades that are essential for T-cell proliferation and cytokine production.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Characterization of Hpk1-IN-27: A Technical Guide to Its Preclinical Biochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415278#basic-characterization-of-hpk1-in-27-s-biochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com